molecular formula C24H23N3O4 B3285190 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 799257-57-1

3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B3285190
CAS No.: 799257-57-1
M. Wt: 417.5 g/mol
InChI Key: HNTDGRQGVCNEMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps of organic synthesis. The process may include the following steps :

    Formation of the imidazo[1,2-a]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine ring.

    Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.

    Formation of the benzamide linkage: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to the presence of both the trimethoxyphenyl and imidazo[1,2-a]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-15-9-10-27-14-19(26-22(27)11-15)16-5-7-18(8-6-16)25-24(28)17-12-20(29-2)23(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTDGRQGVCNEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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